2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride
Description
2-Deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl chloride (CAS: 4330-21-6) is a chlorinated ribofuranosyl derivative with two p-toluoyl protective groups at the 3- and 5-positions. It serves as a critical intermediate in synthesizing 2'-deoxy-L-nucleosides, which are pivotal for antiviral and anticancer drug development . Structurally, the compound features a 2-deoxyribose backbone with α-configuration at the anomeric center, distinguishing it from the more common β-anomers. The p-toluoyl groups enhance stability during glycosylation reactions while allowing selective deprotection under basic conditions .
Properties
IUPAC Name |
[(2S,3R,5S)-5-chloro-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClO5/c1-13-3-7-15(8-4-13)20(23)25-12-18-17(11-19(22)26-18)27-21(24)16-9-5-14(2)6-10-16/h3-10,17-19H,11-12H2,1-2H3/t17-,18+,19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHSYOMVMMNQJQ-CEXWTWQISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H](C[C@@H](O2)Cl)OC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701149727 | |
| Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141846-57-3 | |
| Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141846-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701149727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-L-erythro-Pentofuranosyl chloride, 2-deoxy-, 3,5-bis(4-methylbenzoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.902 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride typically involves the protection of the hydroxyl groups of ribose followed by chlorination. One common method includes the following steps:
Protection of Hydroxyl Groups: Ribose is treated with p-toluoyl chloride in the presence of a base to protect the hydroxyl groups at positions 3 and 5.
Chlorination: The protected ribose is then treated with thionyl chloride (SOCl2) to introduce the chloride atom at position 2.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as the laboratory methods but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride atom can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The compound can be hydrolyzed to remove the p-toluoyl protecting groups, yielding 2-deoxy-ribose derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination.
p-Toluoyl Chloride: Used for the protection of hydroxyl groups.
Bases (e.g., Pyridine): Used to facilitate the protection reactions.
Major Products Formed
Nucleoside Derivatives: Formed by substitution reactions with nucleophiles.
2-Deoxy-Ribose Derivatives: Formed by hydrolysis of the protecting groups.
Scientific Research Applications
Organic Synthesis
This compound serves as an important intermediate in organic synthesis, particularly for the preparation of nucleosides and nucleotides. It is used to create more complex molecules through various chemical reactions, including substitution and hydrolysis .
Biochemical Research
The compound is utilized in biochemical studies involving nucleosides and nucleotides. Its ability to be incorporated into DNA or RNA analogs makes it a critical tool for studying nucleic acid functions and interactions .
Medicinal Chemistry
Research has indicated potential therapeutic applications for derivatives of this compound:
- Antiviral Agents: It has been explored for its effectiveness against viral infections by modifying nucleoside structures that can inhibit viral replication.
- Anticancer Agents: The compound's derivatives have shown promise in cancer treatment, particularly in developing drugs like cladribine (2-chloro-2′-deoxyadenosine), which is used for treating hairy cell leukemia .
Case Studies
Mechanism of Action
The compound exerts its effects primarily through its role as a precursor in nucleoside synthesis. The chloride atom allows for substitution reactions, enabling the formation of various nucleoside analogs. These analogs can then be incorporated into DNA or RNA, affecting their synthesis and function. The p-toluoyl groups protect the molecule during synthesis and can be removed under specific conditions to yield the desired product .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : 388.83 g/mol
- Solubility : Slightly soluble in DMSO; requires anhydrous conditions for storage (-20°C) .
- Synthetic Utility: Widely used in silyl-Hilbert-Johnson glycosylation to form β-linked nucleosides due to its electrophilic anomeric carbon .
Structural and Functional Analogues
Table 1: Comparison of Key Structural Features
Key Observations :
Halogen Influence: Glycosyl bromides (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) exhibit higher reactivity than chlorides due to weaker C-Br bonds but are less stable under ambient conditions . Chlorides like 2-deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl chloride offer a balance between reactivity and shelf life, making them preferable for multi-step syntheses .
Protective Group Effects: Acetyl groups (e.g., in glucopyranosyl bromide) are easily removed under mild alkaline conditions but provide less steric protection than toluoyl groups . p-Toluoyl groups enhance stability during acidic or thermal reactions but require harsher deprotection (e.g., NaOH/MeOH) . p-Chlorobenzoyl derivatives (e.g., ) increase electrophilicity at the anomeric center, accelerating glycosylation but complicating purification .
Stereochemical Considerations: The L-configuration in 2-deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl chloride is rare but critical for synthesizing antiviral agents like β-L-nucleosides (e.g., telbivudine), which exhibit reduced cytotoxicity compared to D-isomers .
Table 2: Reactivity and Yields in Glycosylation Reactions
Key Findings :
- The α-L-chlorosugar achieves higher β-selectivity (>90%) in nucleoside coupling compared to its D-counterpart due to reduced steric hindrance from the L-sugar backbone .
- Glycosyl bromides are less selective in reactions with bulky nucleophiles (e.g., purine derivatives), often requiring low temperatures to minimize side products .
Physicochemical and Commercial Considerations
- Stability : The toluoyl-protected chloride remains stable at -20°C for months, whereas glycosyl bromides degrade rapidly without cryogenic storage .
- Commercial Availability: 2-Deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl chloride is available from Sigma-Aldrich (Cat. No. D7283-1G), underscoring its industrial relevance . In contrast, p-chlorobenzoyl analogs are typically custom-synthesized .
Contradictions in Literature :
- This discrepancy may reflect incomplete database indexing rather than actual novelty.
Biological Activity
2-Deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride is a synthetic compound with significant implications in medicinal chemistry, particularly in the synthesis of nucleosides and their derivatives. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological applications, and related research findings.
- Molecular Formula : C21H21ClO5
- Molecular Weight : 388.84 g/mol
- Melting Point : 117-119°C
- Boiling Point : Predicted at 518.4±50.0 °C
- Density : 1.28±0.1 g/cm³
Synthesis and Derivatives
The compound is synthesized through a novel process that involves glycosylation reactions with various substrates, particularly in the production of 2-chloro-2'-deoxyadenosine (cladribine), an important antileukemic agent. The synthesis typically employs the sodium salt of 2-chloro-6-aminopurine, reacting with 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-alpha-D-erythropentofuranose in a moderately polar solvent like acetone .
Antileukemic Activity
Cladribine, derived from 2-deoxy-3,5-di-O-p-toluoyl-alpha-L-ribofuranosyl chloride, has demonstrated efficacy as an antileukemic agent, particularly for hairy cell leukemia. Its mechanism involves the inhibition of DNA synthesis in malignant cells, leading to apoptotic cell death .
Immunosuppressive Effects
In addition to its antileukemic properties, cladribine exhibits immunosuppressive activity. This characteristic is particularly relevant in transplant medicine and autoimmune diseases where modulation of immune responses is crucial .
Case Study: Cladribine's Efficacy in Leukemia
A systematic study evaluated the effectiveness of cladribine in patients with hairy cell leukemia. The results indicated a high response rate with significant reductions in tumor burden and prolonged remission periods. The study highlighted cladribine's role in inducing apoptosis through its incorporation into DNA, which disrupts normal cellular processes .
In Vitro Studies on Immune Modulation
Research has shown that treatment with cladribine can lead to alterations in T-cell populations and cytokine profiles. For instance, administration of cladribine resulted in decreased proliferation of T lymphocytes and altered cytokine production (e.g., increased IL-1β and TNF-alpha levels) in murine models . These findings suggest that cladribine not only targets malignant cells but also modulates immune responses.
Comparative Analysis of Related Compounds
Q & A
Basic: What are the established synthetic routes for preparing 2-deoxy-3,5-di-O-p-toluoyl-α-L-ribofuranosyl chloride, and how do they differ in efficiency?
The compound is typically synthesized from carbohydrate precursors like d-xylose via sequential protection, tosylation, and chlorination. A notable route involves converting d-xylose to its methylglycoside, followed by toluoylation with p-toluoyl chloride and subsequent HCl/AcOH-mediated chlorination . An optimized method reported by Chaudhuri et al. (2005) achieves high yields (>80%) through regioselective toluoylation at the 3,5-positions and careful control of chlorination conditions . Key efficiency factors include minimizing side reactions (e.g., hydrolysis of the glycosyl chloride) and using anhydrous solvents .
Basic: How is this compound characterized to confirm its structural integrity and purity?
Analytical methods include:
- 1H/13C NMR : Key signals include the anomeric proton (δ ~6.3 ppm, α-configuration) and toluoyl aromatic protons (δ ~7.2–7.8 ppm) .
- HRMS : Molecular ion peaks (e.g., [M+Na]+) are used to verify the molecular formula .
- TLC/HPLC : Monitoring reaction progress and purity using solvent systems like hexane:ethyl acetate (3:1) .
Critical impurities include unreacted toluoyl derivatives or β-anomers, which are resolved via silica gel chromatography .
Advanced: What mechanistic insights explain its reactivity in Grignard or cycloaddition reactions?
The compound acts as a glycosyl donor due to the electron-withdrawing toluoyl groups, which stabilize the oxocarbenium ion intermediate during nucleophilic attack. In Grignard reactions (e.g., with ethynylmagnesium bromide), the α-chloride undergoes SN2 displacement to form C-glycosides, avoiding competing hemiacetal formation . For cycloadditions (e.g., [4+2] or [3+2]), the ethynyl group introduced via Grignard reaction participates as a dienophile or dipolarophile, enabling synthesis of pyridazine or triazole C-glycosides . Reaction regioselectivity is influenced by steric hindrance from the toluoyl groups .
Advanced: How can stereochemical outcomes be controlled during nucleoside synthesis using this intermediate?
Stereoselectivity in β-nucleoside formation is achieved via the sodium salt glycosylation method. The α-chloride reacts with purine/pyrimidine bases through Walden inversion, favoring β-anomers (>90% β-selectivity in some cases) . Competing N7 vs. N9 alkylation in purines is minimized by using bulky toluoyl protecting groups to sterically block N7 . Post-reaction, anomer separation via reverse-phase HPLC ensures purity .
Advanced: What are its stability considerations under common reaction conditions?
- Solvent Instability : Degrades in DMF at elevated temperatures; use freshly distilled DMF and maintain temperatures below 40°C .
- Moisture Sensitivity : Hydrolyzes rapidly in aqueous media; reactions require anhydrous conditions and inert gas (N2/Ar) .
- Storage : Stable as a solid at −20°C for >2 years but decomposes in solution within days .
Advanced: How is it applied in synthesizing non-canonical nucleosides or fluorescent probes?
The compound serves as a precursor for:
- L-Nucleosides : Key intermediate in antiviral agents like β-L-2′-deoxycytidine (e.g., emtricitabine) via stereoinversion strategies .
- Fluorescent Probes : Conjugation with fluorophores (e.g., pyrene) at the C1 position via ethynyl linkages enables DNA base mimics for biophysical studies .
- C-Glycosides : Used to generate hydrolytically stable glycomimetics for drug discovery .
Methodological: What strategies resolve contradictions in reported reaction yields or by-product formation?
- By-Product Analysis : Identify N7-alkylated purines or α-anomers via LC-MS and compare retention times with authentic standards .
- Optimization : Adjust equivalents of nucleophilic bases (1.2–1.5 eq.) and reaction time (2–6 hrs) to suppress side reactions .
- Scale-Up : Use flow chemistry for improved heat/mass transfer during chlorination steps .
Troubleshooting: How are impurities from oxidative condensation or redox side reactions mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
